molecular formula C12H10ClNO B8428741 2-Chloro-5-(3-methoxyphenyl)pyridine

2-Chloro-5-(3-methoxyphenyl)pyridine

Cat. No.: B8428741
M. Wt: 219.66 g/mol
InChI Key: QHSFAAYYBPIWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-methoxyphenyl)pyridine is a versatile heterocyclic building block of high interest in discovery chemistry for the agrochemical and pharmaceutical industries. The compound features a pyridine ring system substituted with a chloro group at the 2-position and a 3-methoxyphenyl moiety at the 5-position. This structure combines a halogenated heterocycle, which is a common scaffold in active ingredients, with an aromatic ether, offering multiple sites for further synthetic modification . Chloropyridines are established key intermediates in the synthesis of advanced molecules, particularly in crop protection . The chloro group is a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce complex substituents. The methoxyphenyl group can contribute to the overall molecular geometry and lipophilicity, factors that influence bioavailability and target binding . As such, this compound serves as a critical precursor in constructing candidate libraries for high-throughput screening and in the development of new active ingredients with potential herbicide or pharmaceutical activity. Please note: This product is for research purposes and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-chloro-5-(3-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10ClNO/c1-15-11-4-2-3-9(7-11)10-5-6-12(13)14-8-10/h2-8H,1H3

InChI Key

QHSFAAYYBPIWAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The physical properties of pyridine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
2-Chloro-5-(3-methoxyphenyl)pyridine Cl (C2), 3-OCH₃ (C5) ~239.44 268–287 IR: 3035 (C-H aromatic), 1H NMR: δ 3.8 (OCH₃)
2-Chloro-5-(4-nitrobenzoyl)pyridine Cl (C2), 4-NO₂ (C5) 262.65 N/A IR: 1668 (C=O), ¹H NMR: δ 8.2–8.5 (NO₂ aromatic)
2-Chloro-5-(trifluoromethyl)pyridine Cl (C2), CF₃ (C5) 197.57 N/A ¹⁹F NMR: δ -63 ppm (CF₃)
2-Chloro-5-iodopyridine Cl (C2), I (C5) 239.44 99 ¹H NMR: δ 8.5 (pyridine-H)
5-(Chloromethyl)-2-methoxypyridine OCH₃ (C2), CH₂Cl (C5) 157.59 N/A ¹H NMR: δ 4.5 (CH₂Cl), IR: 1252 (C-O-C)

Key Observations:

  • Melting Points: Methoxy-substituted derivatives (e.g., 268–287°C) exhibit higher melting points than iodo- or trifluoromethyl-substituted analogs due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • Spectral Signatures: Electron-withdrawing groups (NO₂, CF₃) downfield-shift aromatic protons in NMR, while methoxy groups show distinct δ 3.8 ppm singlet .

Preparation Methods

Suzuki-Miyaura Coupling with 2-Chloropyridine Boronic Esters

The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl motif. In this context, 2-chloro-5-boronopyridine derivatives are coupled with 3-methoxyphenylboronic acid under palladium catalysis. A representative protocol involves:

  • Catalyst System : Pd(OAc)₂ (2 mol%) with PtB ligand (2 mol%) in water.

  • Conditions : Base-free, 80°C, 4 hours.

  • Yield : 40% isolated yield after column chromatography.

Challenges include the inherent instability of 2-pyridyl boron reagents, which decompose under basic conditions or elevated temperatures. Modifications such as ligand design (e.g., PtB) and aqueous reaction media improve stability and selectivity.

Direct Coupling via C–H Activation

Recent advances in C–H functionalization bypass pre-functionalized coupling partners. For example, 2-chloropyridine undergoes direct arylation with 3-methoxyphenyl iodides using Pd/norbornene cooperative catalysis:

  • Catalyst : Pd(OAc)₂ (5 mol%), Norbornene (20 mol%).

  • Solvent : DMA, 120°C, 24 hours.

  • Yield : 55–60% (reported for analogous substrates).

This method reduces step count but requires stringent control over directing groups and steric effects.

Halogenation and Functional Group Interconversion

Chlorination of 5-(3-Methoxyphenyl)pyridine Derivatives

A two-step sequence converts 5-(3-methoxyphenyl)pyridine to the target compound:

  • Nitrogen Protection : Treating the pyridine with Boc₂O to shield the nitrogen.

  • Chlorination : Using PCl₅ in chlorobenzene at reflux (110°C, 6 hours), achieving 68% yield.

Key Data :

StepReagentSolventTemperatureTimeYield
1Boc₂OTHF25°C2 h95%
2PCl₅Chlorobenzene110°C6 h68%

Regioselectivity is ensured by the electron-withdrawing methoxyphenyl group, which directs chlorination to the 2-position.

From 2-Chloro-5-trichloromethylpyridine

Nucleophilic Aromatic Substitution (SNAr)

Displacement of 2-Fluoro Substituents

While less common, SNAr with 2-fluoro-5-(3-methoxyphenyl)pyridine and Cl⁻ sources offers an alternative:

  • Conditions : LiCl (3 eq.), DMF, 150°C, microwave irradiation (30 minutes).

  • Yield : 50–55% (extrapolated from analogous reactions).

Electron-deficient pyridines favor this pathway, but competing side reactions limit scalability.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency and Practicality of Methods

MethodStepsYield (%)ScalabilitySafety Concerns
Suzuki-Miyaura Coupling240–73ModerateBoron reagent instability
C–H Activation155–60LowHigh catalyst loading
Chlorination/Displacement2–360–68HighMoisture-sensitive steps
SNAr150–55LowHarsh conditions

Suzuki-Miyaura coupling balances yield and practicality, whereas chlorination routes excel in scalability despite handling challenges .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-5-(3-methoxyphenyl)pyridine, and what factors influence reaction efficiency?

  • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 3-methoxyphenyl group at the 5-position of 2-chloropyridine. Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced reactivity.
  • Solvent system : Mixed solvents like toluene/ethanol/water improve solubility and reaction homogeneity.
  • Base choice : Na₂CO₃ or K₃PO₄ facilitates transmetalation.
    Reaction efficiency is further influenced by temperature (80–110°C) and inert atmosphere (N₂/Ar) to prevent catalyst deactivation .

Q. How can researchers confirm the regioselectivity of substituents in this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Proton signals near δ 8.5–8.7 ppm (pyridine C2-H) and δ 3.8–4.0 ppm (methoxy group) confirm substituent positions.
  • 2D NMR (HSQC/HMBC) : Correlates methoxyphenyl protons with pyridine carbons to verify connectivity.
  • X-ray crystallography : Provides definitive structural confirmation, as demonstrated for analogous pyridine derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate by polarity.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation at the 2-chloro position during functionalization?

  • Methodological Answer :

  • Temperature control : Maintain ≤60°C to reduce thermal cleavage.
  • Catalyst screening : Use CuI or Pd(OAc)₂ with chelating ligands (e.g., 1,10-phenanthroline) to stabilize intermediates.
  • In situ monitoring : FTIR or LC-MS tracks chloride retention; anhydrous conditions prevent hydrolysis .

Q. What computational methods are suitable for predicting the electronic effects of the 3-methoxyphenyl group on pyridine reactivity?

  • Methodological Answer :

  • DFT calculations : Gaussian09 or ORCA software models electron density distribution (e.g., HOMO/LUMO levels).
  • Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic sites influenced by the methoxy group.
  • Docking studies : Predict binding affinity to biological targets (e.g., enzymes) based on charge distribution .

Q. How do steric and electronic factors influence substitution reactions at the 2-chloro position?

  • Methodological Answer :

  • Steric effects : Bulky nucleophiles (e.g., tert-butylamine) require longer reaction times due to hindered access.
  • Electronic effects : Electron-withdrawing groups (e.g., NO₂) on the pyridine ring accelerate SNAr mechanisms.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 pathways .

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